3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
CAS No.: 102408-27-5
Cat. No.: VC20759267
Molecular Formula: C13H14N4
Molecular Weight: 226.28 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline - 102408-27-5](/images/no_structure.jpg)
CAS No. | 102408-27-5 |
---|---|
Molecular Formula | C13H14N4 |
Molecular Weight | 226.28 g/mol |
IUPAC Name | N,N,3-trimethylimidazo[4,5-f]quinolin-2-amine |
Standard InChI | InChI=1S/C13H14N4/c1-16(2)13-15-12-9-5-4-8-14-10(9)6-7-11(12)17(13)3/h4-8H,1-3H3 |
Standard InChI Key | UWIKYLLSLVQQIG-UHFFFAOYSA-N |
SMILES | CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N(C)C |
Canonical SMILES | CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N(C)C |
Overview of 3-Methyl-2-Dimethylamino-Imidazo[4,5-f]quinoline
3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline is a heterocyclic aromatic amine with significant interest in both toxicology and medicinal chemistry. Its molecular formula is
, and it is often studied for its mutagenic and carcinogenic properties. This compound is structurally characterized by a fused imidazole and quinoline system, which contributes to its biological activity.
Synthesis Methods
The synthesis of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under controlled conditions. The process includes several steps:
-
Condensation: Initial formation of an intermediate compound.
-
Cyclization: Formation of the fused ring structure characteristic of imidazoquinolines.
-
Purification: Removal of unreacted materials and by-products to isolate the desired compound.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in cancer research:
-
Anticancer Properties: Studies have shown that 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline can inhibit specific kinases involved in cancer cell proliferation, particularly affecting pathways such as PI3K/Akt/mTOR.
Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for various cancer cell lines:
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
HepG2 | 0.575 | High |
MCF-7 | 0.093 | Moderate |
Mechanism of Action
The mutagenic and carcinogenic effects of this compound are primarily attributed to its ability to form DNA adducts, which interfere with normal DNA replication and repair processes. The compound targets specific molecular pathways involved in DNA synthesis and repair, leading to chromosomal anomalies and gene mutations.
Regulatory Perspectives
The International Agency for Research on Cancer (IARC) classifies 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline as a Group 2B carcinogen (possibly carcinogenic to humans). This classification necessitates stringent regulations regarding exposure limits in food products and occupational settings.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume